3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione
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Overview
Description
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione typically involves the reaction of 4-methoxybenzaldehyde with thiourea under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiopyran ring. The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl groups.
Scientific Research Applications
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the thiopyran ring and the methoxyphenyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(diphenylaminyl)carbazole: A similar compound used in organic electronics.
Bis[di(4-methoxyphenyl)amino]carbazole: Another related compound with applications in perovskite solar cells.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is unique due to its thiopyran ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C19H16O2S2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)thiopyran-2-thione |
InChI |
InChI=1S/C19H16O2S2/c1-20-15-7-3-13(4-8-15)17-11-12-18(23-19(17)22)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
GORAXAQMMPTPMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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